molecular formula C18H33NSn B070736 5-Methyl-2-(tributylstannyl)pyridine CAS No. 189195-41-3

5-Methyl-2-(tributylstannyl)pyridine

Cat. No. B070736
M. Wt: 382.2 g/mol
InChI Key: MVOHAZAWWAXIDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methyl-2-(tributylstannyl)pyridine and related compounds often involves the reaction of specific pyridine derivatives with other chemical agents. For instance, Fenton et al. (1985) reported the synthesis of a similar compound, 5-hydroxy-2-methyl-(2-pyridinyl)hexahydro-1,3-pyrimidine, by reacting 2-acetylpyridine with 1,3-diamino-2-hydroxypropane (Fenton, Moody, Casellato, Vigato, & Graziani, 1985). Another relevant synthesis process is described by Sauer and Heldmann (1998), who used Ethynyltributyltin in cycloaddition reactions to synthesize functionalized pyridines, highlighting a method potentially applicable to 5-Methyl-2-(tributylstannyl)pyridine (Sauer & Heldmann, 1998).

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-(tributylstannyl)pyridine can be inferred from similar compounds. Michalski et al. (2005) described the X-ray structure of 2-phenylazo-5-nitro-6-methyl-pyridine, highlighting the planarity of the pyridine and phenyl rings and the significance of non-classical hydrogen interaction in the crystal structure (Michalski, Kucharska, Wandas, Hanuza, Waśkowska, Ma̧czka, Talik, Olejniczak, & Potrzebowski, 2005). Such detailed structural insights are crucial for understanding the chemical behavior of 5-Methyl-2-(tributylstannyl)pyridine.

Chemical Reactions and Properties

5-Methyl-2-(tributylstannyl)pyridine, like its analogs, participates in various chemical reactions. For example, Hadad et al. (2011) studied the synthesis and optical properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, which involved a reaction between 2-(tributylstannyl)pyridine and other reactants (Hadad, Achelle, García-Martínez, & Rodríguez‐López, 2011). Such reactions demonstrate the versatility and reactivity of 5-Methyl-2-(tributylstannyl)pyridine in synthesizing complex molecules.

Physical Properties Analysis

The physical properties of 5-Methyl-2-(tributylstannyl)pyridine can be gleaned from related compounds. Bunten and Kakkar (1996) investigated the optical absorption, fluorescence, and electrical conductivity of pyridine-based compounds, providing insights into the photophysical properties that could be relevant for 5-Methyl-2-(tributylstannyl)pyridine (Bunten & Kakkar, 1996).

Scientific Research Applications

  • Synthesis and Application in Organic Chemistry :

    • Ethynyltributyltin, a synthetic equivalent for various alkynes, is used in [4+2] cycloadditions with pyridines to yield functionalized pyridines that are not available through direct cycloaddition of the corresponding alkynes (Sauer & Heldmann, 1998).
    • 3,5-Di-(pyridin-2-yl)-[1,2,4]-triazines are converted to 4-tributylstannyl-2,6-oligopyridines regioselectively via [4+2] cycloadditions with ethynyltributyltin, leading to branched oligopyridines (Pabst & Sauer, 1999).
  • Electropolymerization and Material Science Applications :

    • Thienylstannanes are coupled with 3,5-dibromopyridine to produce electropolymerizable compounds. These compounds have applications in creating electrochromic polymers (Krompiec et al., 2008).
  • Pharmaceutical Applications :

    • Certain pyridine derivatives like 2-Methyl-6-(phenylethynyl)pyridine, a potent mGlu5 receptor antagonist, are modified to improve properties like potency and aqueous solubility for therapeutic applications (Cosford et al., 2003).
    • Pyridine derivatives are synthesized and evaluated for their insecticidal activities, showing potential as effective insecticides (Bakhite et al., 2014).
  • Environmental and Safety Applications :

    • The toxicity profile of 5-amino-2-(trifluoromethyl)pyridine, an intermediate in pharmaceutical synthesis, has been studied to understand its human health impacts (Tao et al., 2022).
  • Biotechnology and Biochemical Applications :

    • Burkholderia sp. MAK1, capable of using pyridin-2-ol as a carbon and energy source, is used for oxyfunctionalization of pyridine derivatives, which are significant intermediates in chemical industry (Stankevičiūtė et al., 2016).
  • Analytical and Structural Chemistry :

    • X-ray analysis of enantiopure 2-(tributylstannyl)pyrrolidine hydroiodide has been conducted to determine its absolute configuration (Gawley et al., 2005).

Safety And Hazards

5-Methyl-2-(tributylstannyl)pyridine is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 1 . It is recommended to handle this compound with appropriate safety measures, including the use of personal protective equipment .

properties

IUPAC Name

tributyl-(5-methylpyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;3*1-3-4-2;/h2-3,5H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOHAZAWWAXIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456405
Record name 5-Methyl-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(tributylstannyl)pyridine

CAS RN

189195-41-3
Record name 5-Methyl-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-(tri-n-butylstannyl)pyridine
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Synthesis routes and methods I

Procedure details

A solution containing 2-bromo-5-methylpyridine (1.42 g, 8.23 mmol) in ether (15 mL) at −78° C. was treated with n-butyllithium (5.14 mL, 1.6 M in hexanes) dropwise, stirred at −78° C. for 1 hour, treated with tributyltin chloride (3.35 mL, 12.35 mmol), stirred at 0° C. for 4 hours, quenched with saturated ammonium chloride solution and partitioned between ether and water. The organic phase was washed with brine and dried over MgSO4, filtered and concentrated. The residue was purified by chromatography on neutral alumina eluting with 10% ethyl acetate in dichloromethane to give the title compound.
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.14 mL
Type
reactant
Reaction Step Two
Quantity
3.35 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

n-Butyllithium (12.8 ml, 2.5M in hexanes, 32.6 mmol) was added dropwise to a cooled (−78° C.) solution of 2-bromo5-methylpyridine (5.0 g, 29.1 mmol), and the solution stirred for an hour. Tri-n-butyltin chloride (9.5 ml, 34.9 mmol) was then added and the reaction allowed to warm to room temperature, and stirred for 18 hours. The reaction mixture was evaporated under reduced pressure and the residue purified by column chromatography on silica gel using an elution gradient of pentane:ethyl acetate (100:0 to 90:10) to give the title compound, (6.5 g, 58%) as a yellow oil.
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
9.5 mL
Type
reactant
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-2-(tributylstannyl)pyridine
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5-Methyl-2-(tributylstannyl)pyridine

Citations

For This Compound
11
Citations
US Schubert, C Eschbaumer, G Hochwimmer - Synthesis, 1999 - thieme-connect.com
… Using the same 5-methyl-2-tributylstannyl pyridine (4) the 5,5''-dimethyl-2,2':6',2''-terpyridine (7) can be obtained by cross-coupling with 2,6-dibromopyridine (6) (Scheme 2). A 2.5 times …
Number of citations: 62 www.thieme-connect.com
KL Flint, JG Collins, SJ Bradley, TA Smith… - Australian Journal of …, 2019 - CSIRO Publishing
A diruthenium(ii) complex involving the di(terpyridine) ligand 1,2-bis{5-(5″-methyl-2,2′:6′,2″-terpyridinyl)}ethane was synthesised by heating an equimolar ratio of RuCl3 and the …
Number of citations: 5 www.publish.csiro.au
M Heller, US Schubert - European Journal of Organic Chemistry, 2003 - Wiley Online Library
2,2′:6′,2′′‐Terpyridine compounds are important chelating ligands in a multitude of applications in the fields of supramolecular and macromolecular chemistry as well as …
K Chakrabarti, B Paul, M Maji, BC Roy… - Organic & …, 2016 - pubs.rsc.org
The atom economical borrowing hydrogen methodology enables the use of alcohols as alkylating agents for selective C–C bond formation. A bifunctional 2-(2-pyridyl-2-ol)-1,10-…
Number of citations: 53 pubs.rsc.org
K Kobayashi, S Teratani, Y Izumori… - Bulletin of the …, 2019 - journal.csj.jp
The catalytic ability of Fe-iminobipyridine complexes ((BPI)FeBr 2 , BPI = iminobipyridine) for hydrosilylation of both a non-conjugated diene and a conjugated diene was investigated …
Number of citations: 9 www.journal.csj.jp
S Köytepe, S Erdoğan, T Seçkin - Journal of hazardous materials, 2009 - Elsevier
The synthesis of a terpyridine-based polyimide sorbent for solid-phase extraction (SPE) of some metal ions is described. For this purpose, 5,5″-bis(bromomethyl)-2,2′:6′,2″-…
Number of citations: 17 www.sciencedirect.com
T Seckin, I Özdemir, S Köytepe, N Gürbüz - Journal of Inorganic and …, 2009 - Springer
The synthesis of terpyridine-based polyimide catalysis for hydrosilylation reaction is outlined in this work. 5,5′′-Bis(bromomethyl)-2,2′:6′,2′′-terpyridine was polymerized with …
Number of citations: 16 link.springer.com
C Nyffenegger, E Pasquinet, F Suzenet, D Poullain… - Tetrahedron, 2008 - Elsevier
The synthesis of unprecedented fused azaheterocyclic ring systems is described. Tricycles with either a central pyrazole or a triazole ring were obtained via a nitrene-mediated reaction …
Number of citations: 29 www.sciencedirect.com
Y Zhang - 2003 - search.proquest.com
… methyl-2,2 ’bipyridine (7) (Scheme 2-6) A mixture of 5-methyl-2-tributylstannyl pyridine (6 ) (6.00g, 15.7mmol), 2-bromo-pyridine (2.1 lg, 13.4mmol) and Pd(Ph3P)4 (0.55g, 0.48mmol) in …
Number of citations: 0 search.proquest.com
A Share - 2005 - scholarworks.iu.edu
Figure 1: Switching scheme for Sauvage's catanane. The black dot is copper (1) and the white dot is copper (2). After oxidation of copper (1), the macrocycles switches from the 4 to the …
Number of citations: 2 scholarworks.iu.edu

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